1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and other activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole compounds suggest that they may be influenced by the ph and polarity of their environment .
Biochemical Analysis
Biochemical Properties
They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Cellular Effects
Thiazoles are known to have diverse biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of cyclopropylamine with 2-bromo-4-methylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the bromine-substituted carbon, resulting in the formation of the desired thiazole derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to 1-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one but without the cyclopropyl and ethanone substituents.
2-Aminothiazole: Contains an amino group instead of the cyclopropyl and ethanone groups.
4-Methylthiazole: Similar structure but lacks the cyclopropyl and ethanone groups.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and specificity. The ethanone group also contributes to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-5-8(6(2)11)12-9(10-5)7-3-4-7/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVYOBELZNIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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